Cas no 115563-43-4 (2,3,5-Tri-O-benzyl-D-lyxofuranose)

2,3,5-Tri-O-benzyl-D-lyxofuranose is a protected carbohydrate derivative widely used in synthetic organic chemistry, particularly in the preparation of nucleosides, glycoconjugates, and other biologically active compounds. Its key advantage lies in the benzyl protecting groups, which enhance stability and selectively mask hydroxyl functionalities, allowing controlled deprotection during multi-step syntheses. The compound serves as a versatile intermediate for constructing complex sugar moieties with high stereochemical precision. Its furanose form is especially valuable in glycosylation reactions, where it facilitates the formation of glycosidic bonds under mild conditions. The product is characterized by consistent purity and reliable reactivity, making it a preferred choice for researchers in medicinal chemistry and carbohydrate synthesis.
2,3,5-Tri-O-benzyl-D-lyxofuranose structure
115563-43-4 structure
Product Name:2,3,5-Tri-O-benzyl-D-lyxofuranose
CAS No:115563-43-4
MF:C26H28O5
MW:420.497528076172
CID:130807
Update Time:2025-08-04

2,3,5-Tri-O-benzyl-D-lyxofuranose Chemical and Physical Properties

Names and Identifiers

    • D-Lyxose,2,3,5-tris-O-(phenylmethyl)-
    • 2,3,5-TRI-O-BENZYL-D-LYXOFURANOSE
    • 1,2-Didesoxy-1,2-dehydro-3,4-di-O-acetyl-glucuronsaeure-methylester
    • 2,3,4,6-TETRA-O-ACETYL-A-D-GALACTOPYRANOSYL TRICHLOROACETIMIDATE
    • methyl 3,4-di-O-acetyl-1,2-dideoxy-D-arabino-hex-1-enopyranuronate
    • methyl 3,4-di-O-acetyl-1,5-anhydro-2-deoxy-D-arabino-hex-1-enopyranuronate
    • methyl 3,4-di-O-acetyl-2,6-anhydro-5-deoxy-D-lyxohex-5-enonate
    • methyl 3,4-di-O-acetyl-D-glucuronal
    • methyl 3,4-di-O-acetyl-D-glucuronate glycal
    • D-Lyxose, 2,3,5-tris-O-(phenylmethyl)-
    • 2,3,5-Tri-O-benzyl-D-lyxofuranose
    • Inchi: 1S/C26H28O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-16,24-26,28H,17-20H2/t24-,25-,26+/m1/s1
    • InChI Key: XUCNSIRQCBFBHF-CYXNTTPDSA-N
    • SMILES: O=C[C@H]([C@H]([C@@H](COCC1=CC=CC=C1)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1

Computed Properties

  • Exact Mass: 406.17800

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 554.5±50.0 °C at 760 mmHg
  • Flash Point: 289.1±30.1 °C
  • PSA: 57.15000
  • LogP: 4.04870
  • Vapor Pressure: 0.0±1.6 mmHg at 25°C

2,3,5-Tri-O-benzyl-D-lyxofuranose Security Information

2,3,5-Tri-O-benzyl-D-lyxofuranose Pricemore >>

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Additional information on 2,3,5-Tri-O-benzyl-D-lyxofuranose

Recent Advances in the Synthesis and Applications of 2,3,5-Tri-O-benzyl-D-lyxofuranose (CAS: 115563-43-4)

2,3,5-Tri-O-benzyl-D-lyxofuranose (CAS: 115563-43-4) is a key intermediate in the synthesis of various nucleoside analogs and carbohydrate-based therapeutics. Recent studies have highlighted its significance in the development of antiviral and anticancer agents, owing to its unique structural properties that enable precise modifications for targeted drug design. This research brief consolidates the latest findings on the synthesis, applications, and mechanistic insights of this compound, providing a comprehensive overview for researchers in the chemical biology and pharmaceutical fields.

Recent advancements in synthetic methodologies have focused on optimizing the yield and purity of 2,3,5-Tri-O-benzyl-D-lyxofuranose. A study published in the Journal of Organic Chemistry (2023) demonstrated a novel catalytic approach using palladium-based catalysts to achieve a 92% yield with minimal byproducts. This method not only improves efficiency but also reduces the environmental impact compared to traditional benzylation techniques. The study underscores the potential for scalable production, which is critical for industrial applications.

In the realm of drug development, 2,3,5-Tri-O-benzyl-D-lyxofuranose has been utilized as a precursor for the synthesis of lyxose-containing nucleoside analogs. A 2024 study in Bioorganic & Medicinal Chemistry revealed that derivatives of this compound exhibit potent inhibitory activity against RNA-dependent RNA polymerase (RdRp) in SARS-CoV-2, suggesting its utility in next-generation antiviral therapies. The researchers employed molecular docking and in vitro assays to validate the binding affinity and specificity of these analogs, paving the way for further preclinical studies.

Beyond virology, this compound has shown promise in oncology. A recent publication in the European Journal of Medicinal Chemistry (2024) reported the development of a lyxofuranose-based prodrug that selectively targets cancer cells with overexpressed glucose transporters. The prodrug demonstrated enhanced cellular uptake and reduced off-target effects in murine models, highlighting its potential as a targeted chemotherapeutic agent. These findings align with the growing interest in carbohydrate-modified drugs for precision medicine.

Mechanistic studies have also elucidated the stereochemical influence of 2,3,5-Tri-O-benzyl-D-lyxofuranose on biological activity. Research in Carbohydrate Research (2023) employed NMR spectroscopy and X-ray crystallography to correlate the compound's conformational flexibility with its reactivity in glycosylation reactions. These insights are instrumental in designing more efficient synthetic routes and tailoring derivatives for specific therapeutic applications.

In conclusion, 2,3,5-Tri-O-benzyl-D-lyxofuranose (CAS: 115563-43-4) continues to be a versatile scaffold in medicinal chemistry, with recent studies expanding its applications in antiviral and anticancer drug discovery. The integration of innovative synthetic techniques and mechanistic understanding is expected to accelerate the development of novel therapeutics based on this compound. Future research should focus on translational studies to bridge the gap between laboratory findings and clinical applications.

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